

15-Methoxy-16-oxo-15,16H-strictic acid

physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-Methoxy-16-oxo-15,16H-strictic acid

Cat. No.: B15494192

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the diterpenoid **15-Methoxy-16-oxo-15,16H-strictic acid**. The information is intended to support research and drug development activities by providing essential data for experimental design, computational modeling, and formulation development.

Core Physicochemical Data

Due to the limited availability of experimentally determined data for this specific compound, a combination of reported information and computationally predicted values is presented. Predicted values were generated using reputable online prediction tools.

Table 1: Summary of Physicochemical Properties

Property	Value	Data Source
CAS Number	1356388-38-9	Reported[1]
Molecular Formula	C ₂₁ H ₂₈ O ₅	Reported[2][3][4]
Molecular Weight	360.5 g/mol	Reported[3][4]
Appearance	Powder / Solid	Reported[3][5]
Purity	≥ 98%	Reported[3][4][6]
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
pKa (acidic)	Predicted: 4.5 - 5.0	Computational Prediction
LogP (Octanol-Water Partition Coefficient)	Predicted: 3.0 - 4.0	Computational Prediction
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]	Reported[1]
Water Solubility	Predicted: Low	Computational Prediction

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of **15-Methoxy-16-oxo-15,16H-strictic acid** are not available in the public domain, standard methodologies for diterpenoids can be applied. The following section outlines a general protocol for determining the cytotoxicity of a compound against the U-251 human glioblastoma cell line, an assay in which **15-Methoxy-16-oxo-15,16H-strictic acid** has shown activity.[1]

Protocol: MTT Assay for Cytotoxicity in U-251 Cells

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against U-251 glioblastoma cells.

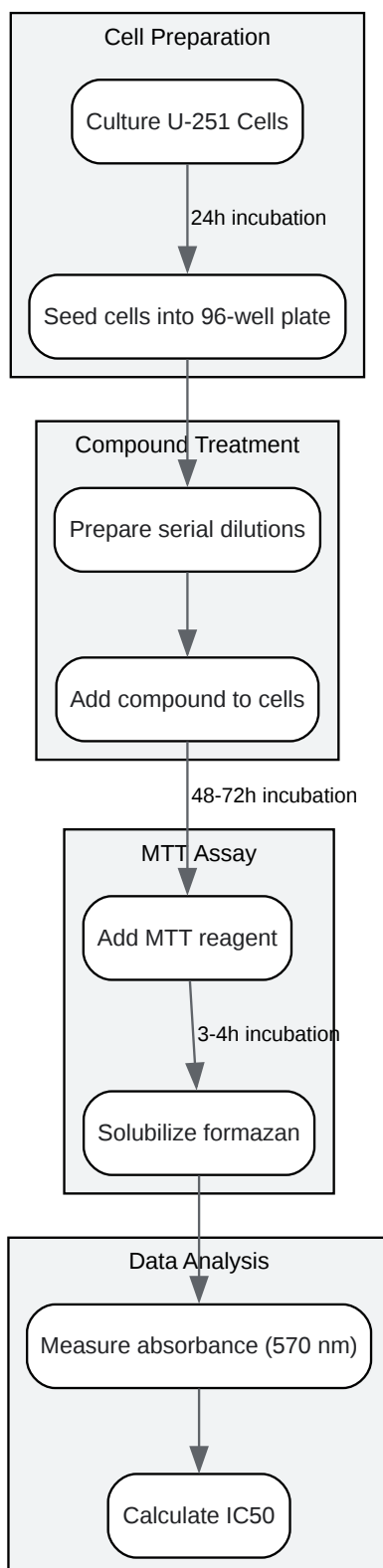
Materials:

- U-251 human glioblastoma cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Test compound (**15-Methoxy-16-oxo-15,16H-strictic acid**)
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Phosphate-buffered saline (PBS)
- 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Culture: Maintain U-251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
- Cell Seeding: Harvest cells using Trypsin-EDTA and seed into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of the test compound in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

- Remove the medium from the wells and add 100 μ L of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization: Carefully aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

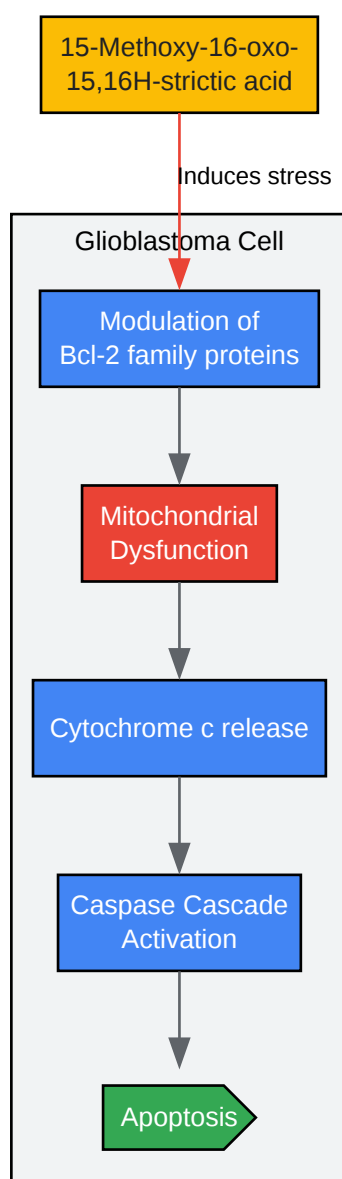


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Caption: Experimental workflow for the MTT cytotoxicity assay.

Putative Signaling Pathway in Glioblastoma

The precise mechanism of action for **15-Methoxy-16-oxo-15,16H-strictic acid**'s cytotoxicity is not yet elucidated. However, many cytotoxic diterpenoids exert their effects on cancer cells by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. The following diagram illustrates a putative signaling pathway.



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Caption: Putative apoptotic signaling pathway in glioblastoma cells.

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- To cite this document: BenchChem. [15-Methoxy-16-oxo-15,16H-strictic acid physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494192#15-methoxy-16-oxo-15-16h-strictic-acid-physicochemical-properties]

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